molecular formula C7H13ClO2S B13248648 2,2-Dimethylcyclopentane-1-sulfonyl chloride

2,2-Dimethylcyclopentane-1-sulfonyl chloride

Cat. No.: B13248648
M. Wt: 196.70 g/mol
InChI Key: JBLMTRUVEYNVMR-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopentane-1-sulfonyl chloride is an organic compound with the molecular formula C7H13ClO2S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is characterized by a cyclopentane ring substituted with two methyl groups at the 2-position and a sulfonyl chloride group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylcyclopentane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide and thionyl chloride (SOCl2) as reagents. This combination facilitates the oxidative conversion of thiols to sulfonyl chlorides under mild conditions . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid, which also yields sulfonyl chlorides in good yields .

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides often involves large-scale oxidative chlorination processes. These methods typically use readily available reagents and aim to maximize yield and purity while minimizing reaction times and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

    Oxidation Reactions: It can be further oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form thiols.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with sulfonyl chlorides.

    Oxidizing Agents: Hydrogen peroxide and N-chlorosuccinimide are commonly used oxidizing agents.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonic Acids: Formed by further oxidation.

    Thiols: Formed by reduction.

Scientific Research Applications

2,2-Dimethylcyclopentane-1-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclopentane-1-sulfonyl chloride involves the formation of a sulfonyl group, which can act as an electrophile in various chemical reactions. The sulfonyl group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1-sulfonyl chloride: Lacks the two methyl groups at the 2-position.

    2,2-Dimethylcyclohexane-1-sulfonyl chloride: Has a six-membered ring instead of a five-membered ring.

    2,2-Dimethylcyclopentane-1-sulfonic acid: The sulfonyl chloride group is replaced by a sulfonic acid group.

Uniqueness

2,2-Dimethylcyclopentane-1-sulfonyl chloride is unique due to the presence of two methyl groups at the 2-position, which can influence its reactivity and steric properties. This structural feature can affect the compound’s behavior in chemical reactions and its interactions with other molecules .

Properties

Molecular Formula

C7H13ClO2S

Molecular Weight

196.70 g/mol

IUPAC Name

2,2-dimethylcyclopentane-1-sulfonyl chloride

InChI

InChI=1S/C7H13ClO2S/c1-7(2)5-3-4-6(7)11(8,9)10/h6H,3-5H2,1-2H3

InChI Key

JBLMTRUVEYNVMR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1S(=O)(=O)Cl)C

Origin of Product

United States

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